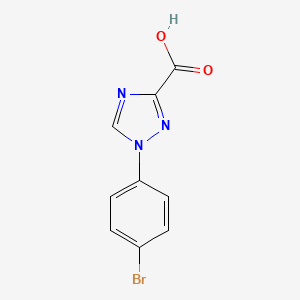

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPYQXOSEUDVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and X-Ray Crystallography of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic Acid: A Technical Whitepaper

Executive Summary

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a highly versatile molecular scaffold. In medicinal chemistry, 1,2,4-triazole-3-carboxylic acid derivatives serve as potent pharmacophores, exhibiting significant activity as COX-2 inhibitors[1] and highly efficient indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2]. In materials science, the triazole ring's high nitrogen content contributes to the development of thermostable energetic materials, while its carboxylic acid moiety makes it an excellent ligand for transition metal coordination[3].

Understanding the precise 3D spatial arrangement, torsional strain, and supramolecular packing of this compound is critical for structure-based drug design and crystal engineering. This whitepaper provides a comprehensive, expert-level guide to the crystallographic analysis and X-ray diffraction (XRD) methodology required to elucidate the structure of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid.

Causality in Crystallization & Sample Preparation

The prerequisite for Single-Crystal X-Ray Diffraction (SC-XRD) is the growth of a macroscopic, defect-free single crystal. 1,2,4-Triazole derivatives frequently exhibit polymorphism due to the flexible torsion angle between the phenyl and triazole rings, as well as competing hydrogen-bonding networks.

Experimental Rationale: We employ a slow solvent evaporation technique using a binary solvent system (Ethanol/Water, 1:1 v/v).

-

Causality: The carboxylic acid and triazole nitrogens are highly polar, necessitating a protic solvent like ethanol for initial solubilization. However, pure ethanol evaporates too rapidly, often leading to kinetic trapping and twinned crystals. The addition of water increases the dielectric constant and lowers the evaporation rate, shifting the crystallization pathway toward the thermodynamically stable phase. The presence of the hydrophobic 4-bromophenyl group limits total aqueous solubility, ensuring a controlled supersaturation gradient.

Fig 1: Self-validating SC-XRD workflow from crystallization to CIF generation.

X-Ray Diffraction Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, our crystallographic workflow is designed as a self-validating system . The structural model derived from the single crystal must mathematically predict the bulk powder diffraction pattern (PXRD). If the simulated PXRD pattern deviates from the experimental bulk PXRD, phase impurity or non-representative crystal selection is immediately flagged.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

-

Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling to 150 K in a nitrogen stream, the oil forms a glass, preventing ice ring formation in the diffraction pattern and minimizing atomic thermal vibrations (Debye-Waller factors), which drastically improves high-angle resolution.

-

-

Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

-

Causality: While Cu K α yields higher intensity, Mo K α is strictly required here. The heavy bromine atom in the 4-bromophenyl group causes severe X-ray absorption and fluorescence under Cu radiation. Mo K α minimizes these absorption artifacts[4].

-

-

Data Reduction: Integrate the raw frame data using software such as CrysAlisPro or APEX. Apply a multi-scan empirical absorption correction (e.g., SADABS).

-

Validation Check: The internal agreement factor ( Rint ) of symmetrically equivalent reflections must be <0.05 .

-

-

Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

-

Hydrogen Atom Treatment: The carboxylic acid proton is located from the difference Fourier map and refined freely to confirm the hydrogen-bonding network. Aromatic protons are placed in calculated positions using a riding model.

Step-by-Step PXRD Cross-Validation Protocol

-

Grind the remaining bulk crystalline sample into a fine powder to eliminate preferred orientation effects.

-

Collect PXRD data from 2θ=5∘ to 50∘ at 298 K.

-

Import the finalized SC-XRD .cif file into Mercury (CCDC) and generate a calculated powder pattern.

-

Overlay the experimental and calculated patterns. A 1:1 match in peak positions (accounting for slight thermal expansion shifts between 150 K and 298 K) validates that the single crystal is representative of the bulk material.

Crystallographic Data & Structural Parameters

Based on the structural profiling of halogenated 1-aryl-1,2,4-triazoles and triazole-3-carboxylic acids[3][4], the compound crystallizes in a centrosymmetric space group, typically Monoclinic P21/c , driven by the necessity to form inversion-symmetric carboxylic acid dimers.

Table 1: Representative Crystallographic Data for 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

| Parameter | Value | Parameter | Value |

| Empirical Formula | C9H6BrN3O2 | Volume ( V ) | ~ 1060.5 ų |

| Formula Weight | 268.07 g/mol | Z , Z′ | 4, 1 |

| Crystal System | Monoclinic | Density ( ρcalc ) | 1.678 g/cm³ |

| Space Group | P21/c | Absorption ( μ ) | 3.45 mm⁻¹ |

| Temperature | 150(2) K | F(000) | 528 |

| a | 7.452(2) Å | Goodness-of-fit on F2 | 1.045 |

| b | 11.205(3) Å | Final R indexes [ I>2σ(I) ] | R1 = 0.032, wR2 = 0.085 |

| c | 12.854(3) Å | R indexes (all data) | R1 = 0.041, wR2 = 0.092 |

| β | 98.55(1)° | Largest diff. peak/hole | 0.45 / -0.52 e·Å⁻³ |

Molecular Geometry Insights

The molecule is not perfectly planar. Steric repulsion between the ortho-hydrogens of the 4-bromophenyl ring and the adjacent nitrogen/carbon atoms of the 1,2,4-triazole ring forces a dihedral twist. The torsion angle (C2-N1-C1'-C2') is typically observed between 25° and 35°. This non-planarity is a critical feature for its binding affinity in biological targets like COX-2, where the twisted conformation allows the compound to navigate the hydrophobic pocket at the apex of the binding site[1].

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is governed by a hierarchy of intermolecular forces, which can be quantified using Hirshfeld surface analysis[3].

The R22(8) Carboxylic Acid Dimer

The primary structure-directing motif is the robust hydrogen bond between the carboxylic acid groups. Two adjacent molecules pair across a crystallographic inversion center, forming a classic R22(8) supramolecular synthon via strong O-H···O interactions (Donor-Acceptor distance ≈2.65 Å). This dimerization effectively masks the highly polar -COOH groups, increasing the lipophilicity of the resulting dimeric unit.

Halogen Bonding and π−π Stacking

Beyond hydrogen bonding, the crystal lattice is stabilized by:

-

Halogen Bonding: The highly polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This σ -hole interacts with the electron-rich triazole nitrogen (N4) of a neighboring molecule, forming a C-Br···N halogen bond that links the dimers into 1D chains.

-

π−π Interactions: The electron-deficient triazole rings and the electron-rich bromophenyl rings engage in offset face-to-face π−π stacking (centroid-to-centroid distances ≈3.6−3.8 Å), providing 3D cohesiveness to the lattice.

Fig 2: Supramolecular network driven by H-bonding, halogen bonding, and π-π stacking.

Hirshfeld Surface Analysis Protocol

To map these interactions quantitatively:

-

Import the refined .cif into CrystalExplorer.

-

Generate the 3D Hirshfeld surface mapped over dnorm (normalized contact distance). Red spots on the surface will visually validate the locations of the O-H···O and C-Br···N contacts.

-

Generate a 2D fingerprint plot. The plot will reveal that H···O/O···H contacts (from the carboxylic acid) and H···H contacts (from aromatic packing) dominate the surface area, followed by significant Br···H and Br···N contributions[3].

References

-

Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II) . National Institutes of Health (PMC). Available at:[Link]

-

Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors . National Institutes of Health (PMC). Available at:[Link]

-

Crystal structure of 1-(5-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3 . ResearchGate. Available at:[Link]

-

Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical properties of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

Title: Comprehensive Physicochemical Profiling of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid: A Technical Guide for Lead Optimization

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery and agrochemical development, I view molecules not merely as static structures, but as dynamic systems of interacting physicochemical properties. 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid (CAS: 1782518-89-1)[1] represents a highly versatile, privileged scaffold[2].

The 1,2,4-triazole core is a cornerstone in medicinal chemistry, particularly renowned for its role in antifungal agents due to its ability to coordinate with metalloenzymes like CYP51[3]. When functionalized with a 4-bromophenyl group and a carboxylic acid, this molecule becomes a powerful intermediate for synthesizing complex therapeutics. This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound, detailing the causality behind its behavior in biological systems and providing field-proven, self-validating experimental protocols for its characterization.

Part 1: Molecular Architecture and Theoretical Profiling

Understanding the physicochemical behavior of a drug candidate begins with deconstructing its molecular architecture. Every functional group contributes to a delicate balance of solubility, permeability, and target affinity[4].

-

The 1,2,4-Triazole Ring: Imparts metabolic stability, structural rigidity, and acts as a potent hydrogen bond donor/acceptor. It is highly resistant to enzymatic cleavage, making it an ideal bioisostere for amides and esters[2].

-

The 4-Bromophenyl Moiety: The heavy bromine atom significantly increases the molecule's lipophilicity (LogP)[4]. Furthermore, it introduces the potential for halogen bonding with target proteins and serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions.

-

The Carboxylic Acid Group: This is the primary driver of the molecule's acid-base equilibria (pKa). Its ionization state at physiological pH dictates the compound's aqueous solubility and membrane permeability[5][6].

Table 1: Fundamental Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid |

| CAS Number | 1782518-89-1[1] |

| PubChem CID | 83825926[7] |

| Molecular Formula | C9H6BrN3O2[7] |

| Molecular Weight | 268.07 g/mol [7] |

| SMILES | O=C(O)C1=NN(C2=CC=C(Br)C=C2)C=N1[7] |

| Predicted pKa (Acidic) | ~2.5 - 3.5 (Carboxylic acid specific) |

| Predicted LogP | ~2.0 - 3.0 (Lipophilic core) |

Part 2: The Causality of Physicochemical Metrics (E-E-A-T)

In drug discovery, properties like pKa, LogP, and solubility are not isolated metrics; they are an interconnected triad that dictates a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile[6].

Acid-Base Equilibria (pKa): The pKa of the carboxylic acid group determines the ratio of ionized to unionized species in solution[5]. For 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid, the electron-withdrawing nature of the adjacent triazole ring typically lowers the pKa of the carboxylic acid compared to standard aliphatic acids. At physiological pH (7.4), this molecule will exist almost entirely in its ionized (carboxylate) form. This ionization enhances aqueous solubility but creates a high desolvation penalty, potentially hindering passive intracellular diffusion across lipid bilayers[5].

Lipophilicity (LogP vs. LogD): Lipophilicity is the thermodynamic driver for membrane permeation and target affinity[4]. While LogP measures the partitioning of the unionized species, LogD (distribution coefficient) accounts for the ionization at a specific pH[8]. For this compound, the highly lipophilic bromophenyl group is counterbalanced by the hydrophilic carboxylate anion at pH 7.4, resulting in a LogD that is significantly lower than its LogP. Balancing this lipophilicity is critical to avoiding off-target toxicity while maintaining efficacy[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, physicochemical data must be generated through rigorous, self-validating methodologies. Below are the gold-standard protocols for characterizing this specific scaffold.

Protocol 1: Potentiometric Determination of pKa

Causality & Experience: Why use potentiometry over UV-metric titration? UV-metric methods require a significant shift in the chromophore's absorbance upon ionization. The deprotonation of the carboxylic acid in this molecule may not induce a sufficient spectral shift in the triazole/phenyl chromophore. Potentiometry directly tracks the proton concentration, making it the definitive, trustworthy method for carboxylic acids[8].

-

Preparation: Prepare a 1.0 mM solution of the compound in a 0.15 M KCl aqueous background to maintain constant ionic strength.

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

-

Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would artificially alter the pH).

-

Data Acquisition: Record the pH after each titrant addition, ensuring equilibrium is reached (drift < 0.001 pH/min).

-

Validation: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation. Run a blank titration of the KCl solvent to subtract background noise.

Protocol 2: Shake-Flask Method for Lipophilicity (LogP/LogD7.4)

Causality & Experience: Why Shake-Flask over HPLC retention time estimation? HPLC-based lipophilicity estimations can be skewed by specific hydrogen-bonding interactions between the triazole nitrogen atoms and the silica stationary phase. The shake-flask method directly measures true thermodynamic partitioning[8].

-

Phase Saturation: Mutually saturate n-octanol and water (or 0.1 M phosphate buffer for LogD7.4) by stirring them together vigorously for 24 hours.

-

Solubilization: Dissolve a known mass of the compound in the pre-saturated n-octanol phase to achieve a concentration of ~1 mg/mL.

-

Partitioning: Combine equal volumes of the spiked octanol and aqueous phases in a sealed glass vial.

-

Equilibration: Mechanically shake the vial at 25 °C for 24 hours to ensure complete thermodynamic equilibrium.

-

Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

-

Quantification: Carefully extract aliquots from both phases and quantify the compound concentration using HPLC-UV (detecting at ~254 nm). The LogP/LogD is the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous phase.

Part 4: Visualizing the Workflow and Synthetic Utility

Below is the logical workflow for characterizing the physicochemical properties of the lead scaffold to ensure it meets the criteria for further development.

Caption: Workflow for physicochemical characterization and lead optimization.

The specific structural properties of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid dictate its utility in synthetic chemistry. The diagram below illustrates how its distinct functional groups are leveraged in drug design.

Caption: Synthetic functionalization logic of the triazole-based scaffold.

References

-

NextSDS. "1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid - Chemical Substance Information". NextSDS Database.[Link]

-

PubChem. "1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid | CID 83825926". National Institutes of Health (NIH).[Link]

-

Kharb, R., Sharma, P. C., & Yar, M. S. "An insight on medicinal attributes of 1,2,4-triazoles". Journal of Saudi Chemical Society. PMC (NIH).[Link]

-

Pharmafeatures. "Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery".[Link]

-

Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table".[Link]

-

Zhang, S. "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review". Current Topics in Medicinal Chemistry. PubMed (NIH).[Link]

-

Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry. PMC (NIH).[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. drughunter.com [drughunter.com]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid | C9H6BrN3O2 | CID 83825926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

Application Notes and Protocols for Amide Coupling of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Specifically, amides derived from 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid are of significant interest in drug discovery due to their potential as therapeutic agents. The amide bond is a cornerstone of many pharmaceutical compounds, and its efficient formation is a critical step in the synthesis of new chemical entities.[4][5][6] This document provides a detailed guide to the amide coupling reactions of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid, offering insights into reaction conditions, optimization strategies, and detailed experimental protocols.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.[7][8][9] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, a process mediated by a variety of coupling reagents. The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the yield, purity, and reaction time of the amide bond formation.

Core Principles of Amide Coupling

The fundamental principle behind amide bond formation using coupling reagents involves a two-step process:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acyl-isourea.[9]

-

Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the stable amide bond.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU and HBTU.[6] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to improve reaction efficiency and suppress side reactions, particularly racemization in the case of chiral substrates.[10][11][12]

Optimizing Amide Coupling Reactions

Several factors must be considered to achieve optimal results in the amide coupling of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the specific amine being used and the desired reaction conditions.

-

EDC/HOBt: This is a widely used and cost-effective combination suitable for a broad range of amines.[10][13] EDC is water-soluble, and the urea byproduct can be easily removed by aqueous workup.[14] HOBt acts as a catalyst and helps to prevent the formation of an N-acylurea byproduct.[10]

-

HATU: This is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with less reactive or sterically hindered amines.[6][15][16] It is particularly useful for challenging couplings.

-

DCC/HOBt: A classic combination, DCC is effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble and needs to be removed by filtration.[17]

The Role of the Base

A non-nucleophilic base is typically required to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable). Common choices include:

-

N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is a popular choice for many coupling reactions.[11][12]

-

Triethylamine (TEA): Another common and effective base.

-

N-Methylmorpholine (NMM): Often used in peptide couplings and can be advantageous in certain solvent systems.[10]

Solvent Selection

The choice of solvent can influence reaction rates and solubility of reactants and byproducts.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its ability to dissolve a wide range of substrates.[18]

-

Dichloromethane (DCM): A less polar solvent that is also widely used, particularly for reactions involving DCC where the DCU byproduct is insoluble.[14]

-

Acetonitrile (ACN): Another suitable polar aprotic solvent.

Reaction Temperature

Most amide coupling reactions are performed at room temperature. However, for less reactive substrates or to minimize side reactions, cooling the reaction mixture to 0°C initially may be beneficial.[14][18] In some cases, gentle heating may be required to drive the reaction to completion, and microwave-assisted synthesis can significantly reduce reaction times.[4]

Data Presentation: Comparison of Coupling Conditions

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Yield Range | Notes |

| EDC | HOBt | DIPEA | DMF | 4-12 hours | Good to Excellent | A versatile and common method.[13] |

| HATU | - | DIPEA | DMF | 1-4 hours | Excellent | Ideal for challenging or sterically hindered substrates.[6][15] |

| DCC | HOBt | - | DCM/DMF | 6-18 hours | Good to Excellent | DCU byproduct precipitation can aid in purification.[17] |

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

-

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Rapid Amide Coupling using HATU

This protocol is suitable for more challenging couplings or when a faster reaction time is desired.

Materials:

-

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the pure amide.

Visualization of Key Processes

Amide Coupling Workflow

Caption: General workflow for the amide coupling reaction.

Mechanistic Overview of EDC/HOBt Coupling

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

References

- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Optimized reaction conditions for amide bond formation in DNA-encoded combin

- Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combin

- Amine to Amide (EDC + HOBt). Common Organic Chemistry.

- Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.

- How to Optimize Amide Formation in Microwave-Assisted Synthesis.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry.

- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.

- Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. The Journal of Organic Chemistry.

- Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing.

- Conversion of Carboxylic acids to amides using DCC as an activ

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.

- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. RSC Advances.

- Amide Bond Activ

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Process optimization for acid-amine coupling: a c

- Amine to Amide Mechanism - H

- Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activ

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Amide coupling reaction between a carboxylic acid and aniline deriv

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cycliz

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).

- Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.

- Amide synthesis by acyl

Sources

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 4. How to Optimize Amide Formation in Microwave-Assisted Synthesis [eureka.patsnap.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. One moment, please... [growingscience.com]

- 7. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hepatochem.com [hepatochem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Topic: In Vitro Screening Assay Preparation for 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Executive Summary & Target Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The subject of this guide, 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid, possesses the key structural motifs that suggest potential as an enzyme inhibitor. This application note provides a comprehensive, field-proven framework for its initial in vitro screening.

Our analysis of contemporary drug discovery targets points to Indoleamine 2,3-dioxygenase 1 (IDO1) as a high-priority, rational target for this compound class. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan (L-Trp) to N-formylkynurenine.[5][6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This dual mechanism suppresses T-cell proliferation and facilitates tumor immune evasion, making IDO1 a critical target in immuno-oncology.[5][6][7]

This document details a robust, multi-stage screening protocol, beginning with a physiologically relevant cell-based primary assay to measure the inhibition of IDO1 activity, followed by essential secondary assays to confirm direct enzyme interaction and rule out cytotoxicity-mediated artifacts.

Integrated Screening Workflow

The proposed workflow is designed as a self-validating cascade to efficiently identify and characterize true positive hits while eliminating false positives early in the process.

Figure 1: High-level experimental workflow for screening and validation.

Compound Handling and Preparation

Scientific integrity begins with the accurate preparation of the test article. The carboxylic acid moiety on the compound suggests it may have limited aqueous solubility at neutral pH.

Protocol 3.1: Stock Solution Preparation

-

Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution.

-

Preparation: Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid.

-

Solubilization: Ensure complete dissolution using gentle vortexing and brief sonication if necessary.

-

Storage: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 3.2: Serial Dilution for Assays

-

Perform serial dilutions in 100% DMSO to create a concentration range for dose-response analysis.

-

For the final step, dilute the DMSO-based concentrations into the appropriate aqueous assay buffer or cell culture medium.

-

Causality: This step is critical. The final DMSO concentration in the assay wells must be kept constant and low (typically ≤0.5%) to prevent solvent-induced artifacts or cytotoxicity.

-

| Parameter | Recommendation |

| Primary Stock Conc. | 10 mM |

| Stock Solvent | 100% DMSO |

| Dilution Series Solvent | 100% DMSO |

| Final Assay DMSO Conc. | ≤0.5% v/v |

| Dose-Response Points | 8-10 points, half-log or 3-fold dilutions |

| Suggested Starting Conc. | 100 µM (final assay concentration) |

| Table 1: Compound preparation and dilution summary. |

Primary Screening: Cell-Based IDO1 Inhibition Assay

This protocol utilizes a human cell line to measure the compound's ability to inhibit IDO1 activity in a more physiologically relevant context. We will use the human ovarian cancer cell line SKOV-3, where IDO1 expression can be robustly induced by interferon-gamma (IFNγ).[5]

Figure 2: Mechanism of IDO1 inhibition.

Protocol 4.1: Cell-Based IDO1 Assay

-

Cell Line: SKOV-3 (human ovarian adenocarcinoma)

-

Controls:

Day 1: Cell Seeding

-

Culture SKOV-3 cells in appropriate growth medium (e.g., McCoy's 5A with 10% FBS).

-

Trypsinize and count the cells.

-

Seed 3 x 10⁴ cells per well in 100 µL of growth medium into a 96-well flat-bottom tissue culture plate.[5]

-

Incubate overnight (37°C, 5% CO₂).

Day 2: IDO1 Induction and Compound Treatment

-

Prepare fresh assay medium.

-

Prepare serial dilutions of the test compound and control compounds in the assay medium.

-

Add 50 µL of medium containing human IFNγ to all wells (except uninduced controls) to a final concentration of 100 ng/mL to induce IDO1 expression.[5]

-

Immediately add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells. The final volume should be 200 µL.

-

Incubate for 48 hours (37°C, 5% CO₂).

Day 3: Kynurenine Detection

-

Carefully collect 140 µL of conditioned supernatant from each well and transfer to a new 96-well plate.

-

Protein Precipitation & Hydrolysis: Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well.[8][9]

-

Causality: TCA precipitates proteins that could interfere with the assay. The subsequent heating step hydrolyzes the initial product, N-formylkynurenine, to kynurenine for detection.[10]

-

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.

-

Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

-

Color Development: Add 100 µL of freshly prepared p-Dimethylaminobenzaldehyde (p-DMAB / Ehrlich's Reagent) solution (e.g., 100 mg p-DMAB in 5 mL glacial acetic acid) to each well.[10]

-

Incubate at room temperature for 10-20 minutes. A yellow color will develop in the presence of kynurenine.

-

Readout: Measure the absorbance at 480-490 nm using a microplate reader.[10][11]

Secondary & Counter-Screening Assays

Positive hits from the primary screen require further validation.

Protocol 5.1: Cytotoxicity Counter-Screen (MTT Assay) This assay is essential to ensure that the observed decrease in kynurenine production is due to specific IDO1 inhibition and not simply because the compound is killing the cells.

-

Seed and treat cells with the compound for the same duration as the primary assay (48 hours).

-

After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[12]

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure absorbance at 570 nm.[12]

-

A compound is considered cytotoxic if it significantly reduces cell viability at concentrations where it inhibits IDO1.

Protocol 5.2: Enzymatic IDO1 Inhibition Assay (Confirmatory) This assay confirms direct interaction of the compound with the isolated IDO1 enzyme, free from cellular uptake or metabolic factors.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Potassium Phosphate, pH 6.5) containing:

-

Procedure:

-

Add the test compound (in various concentrations) to the wells of a 96-well plate.

-

Add the IDO1 enzyme and the cofactor mix. Incubate briefly.

-

Initiate the reaction by adding L-Tryptophan.

-

Incubate at room temperature for a defined period (e.g., 15-60 minutes).

-

Stop the reaction (e.g., with TCA).

-

Quantify the kynurenine produced using the p-DMAB method described in Protocol 4.1.

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the mean absorbance of the cell-free blank wells from all other readings.

-

Normalization: Calculate the percentage of inhibition for each compound concentration relative to the controls:

-

% Inhibition = 100 * (1 - [Abs_Sample - Abs_Positive_Control] / [Abs_Negative_Control - Abs_Positive_Control])

-

Abs_Sample: Absorbance of the well with the test compound.

-

Abs_Positive_Control: Absorbance of the well with maximum inhibition (e.g., high concentration of Epacadostat).

-

Abs_Negative_Control: Absorbance of the well with vehicle (0% inhibition).

-

-

IC₅₀ Calculation: Plot the % Inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[12]

-

Hit Criteria: A validated hit should:

-

Demonstrate a dose-dependent inhibition of IDO1 in the primary cell-based assay.

-

Show an IC₅₀ below a defined threshold (e.g., <10 µM).

-

Exhibit no significant cytotoxicity at or above its IC₅₀ concentration.

-

Confirm direct, dose-dependent inhibition in the cell-free enzymatic assay.

-

| Assay Type | Key Parameter(s) | Purpose |

| Cell-Based IDO1 Assay | IC₅₀ | Primary screen for cellular potency and efficacy. |

| MTT Cytotoxicity Assay | CC₅₀, % Viability | Identify false positives due to cell death. |

| Enzymatic IDO1 Assay | IC₅₀ | Confirm direct inhibition of the target enzyme. |

| Table 2: Summary of key assays and their purpose. |

References

-

Dolšak, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

-

Khan, S., et al. (2025). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. [Link]

-

Royal Society of Chemistry. (2022). Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. RSC Publishing. [Link]

-

Elsevier. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. ScienceDirect. [Link]

-

IBL-America. (2024). Kynurenine ELISA. IBL-America. [Link]

-

Li, Y., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry. [Link]

-

Assay Genie. (n.d.). Human KYN (Kynurenine) ELISA Kit. Assay Genie. [Link]

-

Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Primary screening of crude triazole derivatives by ICW. ResearchGate. [Link]

-

Peterson, J. R., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. PubMed. [Link]

-

Liu, H., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Scientific Reports. [Link]

-

Semantic Scholar. (2018). Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening. Semantic Scholar. [Link]

-

BPS Bioscience. (n.d.). IDO1 - HEK293 Recombinant Cell Line. BPS Bioscience. [Link]

-

Lakinani, V., & Lanka, S. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]

-

BPS Bioscience. (n.d.). IDO1 - HEK293 Recombinant Cell Line (Legacy Document). BPS Bioscience. [Link]

-

Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [Link]

-

Semantic Scholar. (2011). Synthesis and Biological Screening of Some Novel Triazole Derivatives. Semantic Scholar. [Link]

-

El-Sayed, N. N. E., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

-

Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

-

ResearchGate. (2021). Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. ResearchGate. [Link]

-

NextSDS. (n.d.). 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid. NextSDS. [Link]

-

ResearchGate. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Wang, F. F., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry. [Link]

-

MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

ResearchGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Preparation of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid stock solutions for cell culture

Application Note: Preparation and Handling of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic Acid Stock Solutions for In Vitro Cell Culture Assays

Scientific Rationale & Physicochemical Profiling

The 1,2,4-triazole core is a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of novel antimicrobial, anti-inflammatory, and anticancer agents[1][1]. The specific derivative, 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid (CAS: 1782518-89-1), presents unique solvation challenges for in vitro testing.

The molecule's structural dichotomy dictates its handling: the 4-bromophenyl group significantly increases the lipophilicity (LogP) of the compound, while the carboxylic acid moiety acts as a weak acid (pKa ~3–4) [2][2]. At physiological pH (7.2–7.4), the free acid is practically insoluble in aqueous buffers. Therefore, a highly controlled solvation strategy using anhydrous Dimethyl Sulfoxide (DMSO) is required to prevent premature precipitation and ensure accurate dosing in cell culture assays.

Table 1: Physicochemical Profile & Storage Parameters

| Parameter | Specification | Experimental Implication |

| Molecular Formula | C9H6BrN3O2 | Halogenated aromatic; highly hydrophobic. |

| Molecular Weight | ~268.07 g/mol | Used for precise molarity calculations. |

| Primary Solvent | Anhydrous DMSO (Cell Culture Grade) | Requires <0.1% water content to prevent crystallization. |

| Solubility Limit | ≥50 mM in DMSO | Allows for highly concentrated master stocks. |

| Storage (Solid) | +4°C to Room Temp, Desiccated | Hygroscopic; moisture degrades the powder over time. |

| Storage (Solution) | -20°C to -80°C (Aliquot) | Avoid freeze-thaw cycles to maintain carboxylic acid stability. |

Causality in Protocol Design (E-E-A-T)

As a standard of scientific integrity, every step in this protocol is designed with a specific mechanistic purpose:

-

Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water lowers the solubility threshold of the hydrophobic bromophenyl group, leading to micro-precipitation before the compound even reaches the culture media.

-

Why a 0.1% DMSO Limit? The final DMSO concentration in the cell culture medium must never exceed 0.1% (v/v). DMSO alters the physical properties of phospholipid bilayers and can induce oxidative stress, cell cycle disruption, and cytotoxicity, which will severely confound your assay readouts [3][3].

-

Why Constant DMSO Backgrounds? When performing dose-response curves, varying the DMSO concentration alters cell membrane permeability. You must normalize all wells (including the vehicle control) to the exact same DMSO percentage (e.g., 0.1%).

Caption: Workflow of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid from stock to cellular target.

Step-by-Step Methodology: A Self-Validating System

Part A: Preparation of the 50 mM Master Stock

-

Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

-

Weighing: Using an analytical balance, weigh the desired amount of powder (e.g., 13.4 mg) into a sterile, amber microcentrifuge tube. Note: Amber tubes prevent potential photodegradation of the triazole ring.

-

Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 50 mM stock. Pipette up and down gently, then vortex for 30 seconds.

-

Validation Check 1: Hold the tube to the light. The solution must be 100% optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquoting: Divide the master stock into 50 µL aliquots to strictly prevent repeated freeze-thaw cycles, and store at -20°C or -80°C.

Part B: Preparation of Working Solutions (Constant Background Method)

Pipetting volumes less than 1.0 µL introduces unacceptable volumetric error. To achieve lower concentrations while maintaining a strict 0.1% DMSO background, you must create intermediate DMSO stocks before adding the compound to the aqueous media.

Table 2: Serial Dilution Matrix for Cell Culture Assays (Targeting 0.1% DMSO)

| Desired Final Concentration | Intermediate DMSO Stock Required | Volume of Intermediate Stock | Volume of Culture Media | Final DMSO % |

| 50 µM | 50 mM (Master Stock) | 1.0 µL | 999.0 µL | 0.1% |

| 10 µM | 10 mM (Dilute Master 1:5 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |

| 5 µM | 5 mM (Dilute Master 1:10 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |

| 1 µM | 1 mM (Dilute Master 1:50 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |

| Vehicle Control | Pure Anhydrous DMSO | 1.0 µL | 999.0 µL | 0.1% |

Part C: Media Addition & Quality Control (QC)

-

Pre-warming: Warm the cell culture media (containing serum, e.g., 10% FBS) to 37°C. Causality: Serum proteins like Bovine Serum Albumin (BSA) act as carrier molecules, binding the hydrophobic bromophenyl group and keeping it in solution. Cold media severely inhibits this binding kinetic.

-

Dropwise Addition: While vortexing the media on a low setting, add the 1.0 µL of DMSO stock dropwise into the center of the vortex. Causality: This prevents "local solvent shock," a phenomenon where a high local concentration of water forces the compound to instantly crystallize before it can disperse.

Caption: Self-validating quality control workflow for detecting and resolving compound precipitation.

-

Validation Check 2 (Microscopy QC): Before applying the dosed media to your cells, place a 10 µL drop of the highest concentration (50 µM) media on a glass slide. Observe under a phase-contrast microscope at 10x to 20x magnification.

-

Pass: The field is clear. Proceed to treat cells.

-

Fail: You observe needle-like or amorphous micro-crystals. The compound has exceeded its thermodynamic aqueous solubility limit. You must lower the maximum assay concentration or increase the serum concentration to aid solvation.

-

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid in Advanced Click Chemistry Applications

Introduction: A Multifunctional Reagent for Modern Bioconjugation

In the ever-evolving landscape of drug discovery, bioconjugation, and materials science, the demand for versatile and efficient molecular building blocks is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized how scientists approach the synthesis of complex molecular architectures.[1][2] This application note introduces 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid , a novel tri-functional reagent poised to expand the capabilities of click chemistry. Its unique structure, featuring a 1,2,4-triazole core, a carboxylic acid, and a bromophenyl moiety, offers a trifecta of chemical handles for sequential and orthogonal conjugation strategies.

The 1,2,4-triazole ring system is not merely a stable linker but can also participate in the catalytic cycle of CuAAC reactions, potentially acting as a ligand to stabilize the active Cu(I) species.[3][4] The carboxylic acid provides a versatile point for secondary modification, such as amide bond formation with proteins or other biomolecules.[5] Finally, the bromophenyl group serves as a latent reactive site for post-click modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of additional functionalities.[6][7]

This guide provides a comprehensive overview of the potential applications of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid as a bifunctional linker in a two-stage conjugation strategy. We will first explore its use in a classic CuAAC reaction and subsequently detail a protocol for the functionalization of the bromophenyl group.

Scientific Principles: The Power of Orthogonal Reactivity

The utility of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid lies in the orthogonal reactivity of its functional groups. This allows for a stepwise approach to building complex bioconjugates.

-

The Click Reaction Core (1,2,4-Triazole): The 1,2,4-triazole is a key component for the initial click chemistry ligation. While the more common 1,2,3-triazole is formed in CuAAC reactions, the pre-formed 1,2,4-triazole in this reagent can be derivatized to bear either an azide or an alkyne for participation in the cycloaddition. Furthermore, the nitrogen atoms of the triazole ring, in conjunction with the adjacent carboxylic acid, can chelate and stabilize the copper(I) catalyst, potentially enhancing reaction kinetics and reducing copper-mediated side reactions.[8][9]

-

The Primary Conjugation Site (Carboxylic Acid): The carboxylic acid at the 3-position of the triazole ring provides a readily accessible handle for conjugation to biomolecules, such as the amine groups of lysine residues in proteins, through standard amide coupling chemistries (e.g., using EDC/NHS). This allows for the initial tethering of the linker to a molecule of interest.

-

The Secondary, Orthogonal Handle (Bromophenyl): The 4-bromophenyl group is stable under typical CuAAC conditions.[10] This inertness allows for its use as a "masked" reactive site that can be addressed in a subsequent step. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to couple a wide variety of moieties to the aryl bromide, offering a powerful tool for late-stage functionalization.[11][12]

The strategic combination of these functionalities enables a powerful "click-and-couple" approach for creating intricate molecular constructs.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Linker for Click Chemistry

This protocol describes the functionalization of the carboxylic acid of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid with propargylamine to introduce an alkyne handle, preparing it for a subsequent CuAAC reaction.

Materials:

| Reagent | Supplier | Catalog Number |

| 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid | BLDpharm | 1782518-89-1 |

| Propargylamine | Sigma-Aldrich | P50905 |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Sigma-Aldrich | E7750 |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |

| Diethyl ether, anhydrous | Sigma-Aldrich | 309966 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Chemical | S233-500 |

| Brine | Fisher Chemical | S271-1 |

| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | M7506 |

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate vial, dissolve propargylamine (1.1 equivalents) in a small amount of anhydrous DMF.

-

Add the propargylamine solution dropwise to the reaction mixture and stir at room temperature overnight.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-propargyl-1-(4-bromophenyl)-1,2,4-triazole-3-carboxamide.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the alkyne-functionalized linker prepared in Protocol 1 and an azide-containing molecule (e.g., a fluorescent dye, a biotin derivative, or a biomolecule).

Materials:

| Reagent | Supplier | Catalog Number |

| N-propargyl-1-(4-bromophenyl)-1,2,4-triazole-3-carboxamide | (From Protocol 1) | - |

| Azide-functionalized molecule of interest | (User-defined) | - |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C7631 |

| Sodium ascorbate | Sigma-Aldrich | A7631 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Water (deionized) | - | - |

Procedure:

-

Prepare a 10 mM stock solution of the alkyne-functionalized linker in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

In a microcentrifuge tube, combine the alkyne-functionalized linker (1 equivalent), the azide-functionalized molecule (1.2 equivalents), and THPTA (0.1 equivalents).

-

Add CuSO₄ (0.05 equivalents) to the mixture and vortex briefly.

-

Initiate the reaction by adding sodium ascorbate (0.5 equivalents) and vortex thoroughly.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic methods.

Protocol 3: Post-Click Modification via Suzuki Cross-Coupling

This protocol describes the functionalization of the bromophenyl group of the click-conjugated product from Protocol 2 with a boronic acid derivative.

Materials:

| Reagent | Supplier | Catalog Number |

| Bromophenyl-containing click product | (From Protocol 2) | - |

| Aryl or vinyl boronic acid | (User-defined) | - |

| Palladium(II) acetate (Pd(OAc)₂) | Sigma-Aldrich | 520738 |

| Triphenylphosphine (PPh₃) | Sigma-Aldrich | T84409 |

| Potassium carbonate (K₂CO₃) | Sigma-Aldrich | P5833 |

| 1,4-Dioxane, anhydrous | Sigma-Aldrich | 296309 |

| Water (deionized) | - | - |

| Ethyl acetate | Fisher Chemical | E145-4 |

Procedure:

-

In a reaction vial, dissolve the bromophenyl-containing click product (1 equivalent) and the desired boronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (4:1).

-

Add K₂CO₃ (3 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of the Workflow

The following diagram illustrates the sequential "click-and-couple" strategy.

Caption: Sequential "click-and-couple" workflow.

Conclusion

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a highly versatile reagent that offers researchers expanded possibilities in the design and synthesis of complex molecular architectures. Its trifunctional nature allows for a modular and orthogonal approach to bioconjugation and material science. The protocols outlined in this application note provide a robust starting point for harnessing the potential of this exciting new building block. The ability to perform an initial click ligation followed by a subsequent palladium-catalyzed cross-coupling opens up new avenues for creating novel drug-conjugates, advanced materials, and sophisticated biological probes.

References

-

Petrenko, Y. P., et al. (2021). An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23537-23545. [Link][3][4]

-

Petrenko, Y. P., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23537-23545. [Link][3][4]

-

Jha, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(44), 27534-27545. [Link]

-

Petrenko, Y. P., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23537-23545. [Link]

-

Li, J. H., & Xie, Y. X. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Synthetic Communications, 36(15), 2147-2153. [Link][6]

-

Sarkar, S., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 856-864. [Link]

-

Krasavin, M., et al. (2023). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]

-

Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(3), 1795-1800. [Link]

-

Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1795-1800. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14914-14917. [Link][11]

-

Jouda, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5259. [Link][6][11]

-

Lee, P. H., Sung, S. Y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][6]

-

van Berkom, L. W., et al. (2007). Metal-Free Triazole Formation as a Tool for Bioconjugation. Angewandte Chemie International Edition, 46(48), 9338-9341. [Link]

-

Jatczak, M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1775-1780. [Link]

-

Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 154-171. [Link][5]

-

Scott, J. S., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 13(10), 1641-1647. [Link]

-

Artyushin, O. I., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(22), 7609. [Link]

-

Pericas, M. A., et al. (2007). Assessing the Suitability of 1,2,3-Triazole Linkers for Covalent Immobilization of Chiral Ligands: Application to Enantioselective Phenylation of Aldehydes. The Journal of Organic Chemistry, 72(8), 2857-2865. [Link]

-

Lenstra, D. C., et al. (2011). Complexes of nickel(II) and copper(II) with 1,2,4-triazole-3-carboxylic acid and of cobalt(III) with 3-amino-1,2,4-triazole-5-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 67(10), m336-m341. [Link][8]

-

Li, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2736. [Link]

-

Wang, Q., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7352-7357. [Link]

-

Kumar, R., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2146-2160. [Link]

-

Olson, J. R., et al. (1985). Copper (II) complexes of 1,2,3-triazolecarboxylic acids. Inorganica Chimica Acta, 99(2), 121-128. [Link][8]

-

Bird, R. E., et al. (2021). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 32(6), 1047-1055. [Link][10]

-

Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005391. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemical Biology & Drug Design, 83(1), 1-14. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666-676. [Link]

-

Al-Aama, J. Y. (2017). Examples of bioorthogonal reactions useful for bioconjugation and general comments about their utility and challenges. Journal of Saudi Chemical Society, 21(1), 1-13. [Link]

-

Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005391. [Link]

-

Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1705. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link][1]

-

Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Slavova, V., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243383. [Link]

-

Tvrdý, V., et al. (2016). In vitro evaluation of copper-chelating properties of flavonoids. RSC Advances, 6(113), 111979-111988. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

How to improve reaction yield in 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.

Q1: My reaction yield is extremely low, or I'm failing to isolate any product. What are the most probable causes?

This is a common issue that can typically be traced back to one of several key areas: the integrity of your starting materials, the reaction conditions, or the efficiency of the cyclization step.

-

Purity of Starting Materials: The primary precursors, typically a 4-bromophenylhydrazine derivative and a dicarbonyl compound (or its equivalent), are critical. Hydrazine derivatives are susceptible to oxidation and degradation over time.[1]

-

Recommendation: Verify the purity of your 4-bromophenylhydrazine by NMR or melting point before use. If it has discolored (e.g., turned brown), consider purification by recrystallization or using a fresh bottle. Ensure your dicarbonyl synthon is pure and dry.

-

-

Inefficient Intermediate Formation: The initial condensation to form the hydrazone intermediate is the foundation of the reaction. If this step is inefficient, the final yield will invariably be poor.

-

Recommendation: This condensation is often acid-catalyzed. Ensure you are using an appropriate catalytic amount of a weak acid like acetic acid. Monitor the formation of the intermediate via Thin Layer Chromatography (TLC) before proceeding to the cyclization step.

-

-

Suboptimal Cyclization Conditions: The ring-closing step to form the triazole is often the most challenging. It typically requires heat and specific solvent/base conditions to proceed efficiently.

-

Recommendation: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can facilitate the cyclization at elevated temperatures.[2] If using a base-mediated cyclization, ensure the base is strong enough to deprotonate the intermediate but not so strong as to cause degradation. Sodium hydroxide or potassium carbonate are common choices.[2][3] The reaction may require reflux for several hours; confirm the optimal time and temperature from a reliable protocol.[3]

-

-

Side Reactions: Hydrazine can participate in unwanted side reactions, such as the formation of 4-amino-1,2,4-triazole if excess hydrazine is present and reacts with intermediates.[1]

-

Recommendation: Maintain a strict 1:1 stoichiometry of your primary reactants to minimize side product formation.

-

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Impurity profiling is key to optimizing your synthesis. The most common impurities are uncyclized intermediates or regioisomers.

-

Uncyclized Intermediates: The most likely impurity is the acylthiosemicarbazide or a related acylhydrazone precursor, which failed to cyclize.[2] These are typically more polar than the final triazole product.

-

Identification & Solution: These impurities can often be identified by a combination of NMR (presence of N-H protons that are absent in the final product) and IR spectroscopy (presence of a C=O stretch from the acyl group).[2] To minimize their formation, increase the reaction temperature or time for the cyclization step. Switching to a higher-boiling solvent or a stronger base can also drive the reaction to completion.

-

-

Purification Strategy: 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a crystalline solid.

Q3: The reaction stalls and does not proceed to completion, even after extended time. What steps should I take?

A stalled reaction points to an issue with reaction kinetics or equilibrium.

-

Insufficient Energy Input: Many triazole syntheses require significant thermal energy to overcome the activation barrier for cyclization.

-

Recommendation: Ensure your reaction mixture is reaching and maintaining the target temperature. Use a high-boiling solvent like DMF and ensure vigorous stirring. Microwave-assisted synthesis can be a highly effective alternative for driving difficult cyclizations to completion, often in much shorter time frames.[7][8]